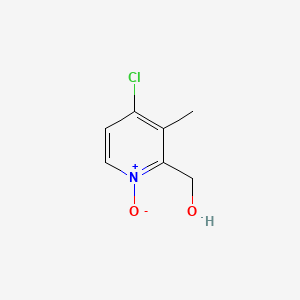

4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide (CAS: Not explicitly provided in evidence; related compound CAS: 1073-34-3 for 4-Chloro-3-methylpyridine 1-Oxide ) is a pyridine derivative characterized by a chlorine atom at position 4, a methyl group at position 3, and a hydroxymethyl (-CH2OH) group at position 2, with an N-oxide functional group. Its molecular formula is C7H8ClNO2, distinguishing it from simpler pyridine N-oxides by the presence of multiple substituents.

Métodos De Preparación

The synthesis of 4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide involves several steps. One common method includes the chlorination of 3-methyl-2-pyridinemethanol followed by oxidation to introduce the 1-oxide functional group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxidation states.

Reduction: It can be reduced to remove the oxide group, reverting to 4-Chloro-3-methyl-2-pyridinemethanol.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Pyridine N-Oxide Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide and analogous compounds:

| Compound Name | Substituents | Key Features |

|---|---|---|

| This compound | Cl (C4), CH3 (C3), CH2OH (C2), N-Oxide | Polar hydroxyl group enhances solubility; multifunctional for diverse synthesis |

| 4-Chloro-3-methylpyridine 1-Oxide | Cl (C4), CH3 (C3), N-Oxide | Lacks hydroxymethyl group; simpler structure with high halogen reactivity |

| Pyridine N-Oxide | N-Oxide only | Minimal substitution; limited biological activity |

| 2-Chloro-5-methylpyridine | Cl (C2), CH3 (C5) | No N-oxide group; different substitution pattern reduces polarity |

| 3-Chloro-5-methyl-4-nitropyridine 1-Oxide | Cl (C3), CH3 (C5), NO2 (C4), N-Oxide | Nitro group increases electrophilicity; distinct reactivity |

Actividad Biológica

4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide, with the CAS number 1329793-61-4, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula: C7H8ClNO

- Molecular Weight: 157.6 g/mol

The presence of a chlorine atom and a hydroxymethyl group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic processes.

- Antioxidant Properties: There is evidence suggesting that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Case Studies

Several studies have examined the biological effects of this compound:

- Study on Anti-inflammatory Effects: A study investigated the compound's ability to inhibit COX enzymes in vitro. Results indicated a significant reduction in prostaglandin synthesis, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.

- Antimicrobial Efficacy: In a comparative study against common pathogens, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial agents.

- Cytotoxicity Assessment: Research focusing on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent. The study reported IC50 values that suggest effective concentrations for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or oxidation of pyridine derivatives. For example, chlorination of 3-methyl-2-pyridinemethanol followed by N-oxidation using hydrogen peroxide in acetic acid at 60–80°C is a common route. Optimization involves adjusting reaction time (12–24 hours), catalyst concentration (e.g., 30% H₂O₂), and pH control (pH 4–6) to minimize side products like over-oxidation intermediates. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) yields high-purity product. Monitor reaction progress using TLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine at position 4, methyl at position 3). Chemical shifts for the pyridine-N-oxide moiety typically appear at δ 8.1–8.5 ppm (¹H) and δ 140–150 ppm (¹³C).

- IR: Confirm the N-oxide group via absorption bands at 1250–1300 cm⁻¹ (N→O stretch).

- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 188.0482).

Cross-validate with X-ray crystallography for absolute configuration .

Q. What safety precautions are advised when handling this compound?

- Methodological Answer: While direct toxicity data for this compound is limited, structural analogs (e.g., pyridine N-oxides) suggest potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation. Store in airtight containers at 2–8°C. For waste disposal, neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in pyridine rings) be resolved during structure refinement?

- Methodological Answer: Use SHELXL for refinement, employing restraints for disordered atoms (e.g., methyl or chlorine groups). Apply the ISOR command to constrain anisotropic displacement parameters. For severe disorder, split the model into two positions with occupancy factors summing to 1. Validate using R-factor convergence (target < 5%) and residual electron density maps (< 0.3 e⁻/ų). Compare with similar N-oxide structures in the Cambridge Structural Database .

Q. How can discrepancies in NMR data (e.g., unexpected splitting) arising from tautomerism or dynamic effects be addressed?

- Methodological Answer: Variable-temperature NMR (VT-NMR) at 25–60°C can resolve dynamic tautomerism. For example, broadening of hydroxyl proton signals at higher temperatures indicates exchange processes. Use deuterated solvents (DMSO-d₆) to slow exchange rates. Complement with DFT calculations (B3LYP/6-311+G(d,p)) to predict stable tautomers and compare computed/experimental shifts .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

- Methodological Answer:

- Cancer Research: Use 4-nitroquinoline 1-oxide (4-NQO)-induced oral cancer models in rodents to evaluate chemopreventive activity. Dose-response studies (10–100 mg/kg, oral) with histopathological validation are recommended.

- Enzyme Inhibition: Screen against p38 MAP kinase (IC₅₀ assays) due to structural similarity to SB-202190. Use ATP-competitive ELISA kits with recombinant enzymes .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer: Perform frontier molecular orbital (FMO) analysis using Gaussian09. Calculate HOMO/LUMO energies to identify reactive sites: the N-oxide oxygen (HOMO-rich, nucleophilic) and chlorine (LUMO-rich, electrophilic). Validate with Fukui indices. Molecular dynamics (MD) simulations (AMBER force field) assess solvation effects on reactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

Propiedades

IUPAC Name |

(4-chloro-3-methyl-1-oxidopyridin-1-ium-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-5-6(8)2-3-9(11)7(5)4-10/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITWZOHDMBRBHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CO)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.